(R)-2-Hydroxybutyric acid

Descripción

Definition and Chiral Significance of (R)-2-Hydroxybutanoic Acid

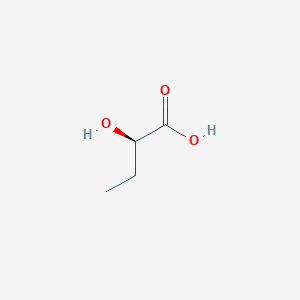

2-Hydroxybutanoic acid is a chiral molecule because its second carbon atom is a stereocenter, bonded to four different groups: a hydrogen atom, a carboxyl group, a hydroxyl group, and an ethyl group. This chirality means it can exist in two non-superimposable mirror-image forms, known as enantiomers: (R)-2-hydroxybutanoic acid and (S)-2-hydroxybutanoic acid. ontosight.aiwikipedia.org These enantiomers have identical physical properties such as melting point and boiling point but differ in their optical activity—their ability to rotate plane-polarized light in opposite directions. ontosight.ai

The specific spatial arrangement of atoms, or stereochemistry, is critical for the biological activity of many molecules. cymitquimica.comcymitquimica.com In biological systems, enzymes and receptors are themselves chiral, and thus often interact preferentially with one enantiomer over the other. This stereospecificity is fundamental to processes from drug efficacy to metabolic pathways. cymitquimica.com (R)-2-Hydroxybutanoic acid's distinct configuration influences its role in various metabolic processes and its utility as a starting material for the synthesis of other enantiomerically pure compounds. cymitquimica.com

Historical Perspectives on the Research and Discovery of 2-Hydroxybutanoic Acid Enantiomers

Research into the stereoisomers of hydroxy acids has a long history, intertwined with the development of stereochemistry itself. While specific historical details on the initial isolation and characterization of the individual enantiomers of 2-hydroxybutanoic acid are not extensively documented in readily available literature, the broader context of understanding chirality provides a backdrop. The foundational work of scientists like Louis Pasteur in the 19th century, who first separated the enantiomers of tartaric acid, laid the groundwork for understanding and separating chiral molecules. openstax.org

Early investigations into metabolic pathways likely identified 2-hydroxybutanoic acid as a racemate, a mixture of both (R) and (S) enantiomers. ontosight.ai The development of advanced analytical techniques, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, has been crucial in distinguishing and studying the individual enantiomers. ontosight.aithegoodscentscompany.com Studies from the mid-1970s began to elucidate the formation of 2-hydroxybutyric acid in animals, noting its excretion in urine under conditions of ketoacidosis. ebi.ac.uk These early studies were pivotal in recognizing its connection to metabolic states. Research has since evolved to explore the distinct roles and metabolic pathways of each enantiomer.

Current Research Landscape and Emerging Areas for (R)-2-Hydroxybutanoic Acid

Current research on (R)-2-hydroxybutanoic acid is multifaceted, spanning its role in metabolism, its application as a biomarker, and its use in chemical synthesis.

In the realm of metabolic studies , (R)-2-hydroxybutanoic acid is recognized as a metabolic intermediate. It is involved in amino acid metabolism, particularly of L-threonine, and is linked to glutathione (B108866) synthesis, a key antioxidant pathway. wikipedia.orgebi.ac.uk Elevated levels of its counterpart, 2-hydroxybutyrate (often measured as a racemic mixture), have been identified as a potential early biomarker for insulin (B600854) resistance and type 2 diabetes. lmdb.ca Further research is focused on elucidating the specific roles of the (R)-enantiomer in these and other metabolic conditions. ontosight.ai

As a chiral building block , (R)-2-hydroxybutanoic acid is valued in the synthesis of complex, enantiomerically pure molecules. scbt.com A notable application is its use as an intermediate in the synthesis of the pharmaceutical drug Idelalisib, a targeted cancer therapy. innospk.com The stereospecificity of (R)-2-hydroxybutanoic acid is crucial for the efficacy of the final drug. innospk.com Its chiral nature also makes it a valuable compound for research in enantioselective synthesis and the development of new catalysts. innospk.com

Biotechnological production methods are an emerging area of interest for producing optically active (R)-2-hydroxybutanoic acid. ebi.ac.uk Microbial fermentation using genetically engineered microorganisms and enzymatic resolution are being explored as efficient and sustainable methods for its synthesis. For instance, the bacterium Gluconobacter oxydans has been shown to efficiently convert 1,2-butanediol (B146104) into (R)-2-hydroxybutanoic acid with high enantiomeric excess. ebi.ac.uk Furthermore, research into the polymerization of 2-hydroxybutanoic acid enantiomers has led to the discovery of novel materials, such as "helical molecular glue," where polymers of one chirality can bind together polymers of the opposite chirality. tut.ac.jp

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₄H₈O₃ innospk.com |

| Molecular Weight | 104.10 g/mol |

| CAS Number | 20016-85-7 cymitquimica.com |

| Appearance | White crystalline solid innospk.comcymitquimica.com |

| Melting Point | 50-54 °C innospk.comchemsrc.com |

| Boiling Point | 238.3 °C at 760 mmHg innospk.comchemsrc.com |

| Density | 1.195 g/cm³ innospk.comchemsrc.com |

| Purity (typical) | ≥97.0% to ≥98.0% innospk.comsigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFENDNXGAFYKQO-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311184 | |

| Record name | (R)-2-Hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20016-85-7 | |

| Record name | (R)-2-Hydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20016-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybutyric acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020016857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBUTYRIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC8XN5ZT94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemistry and Enantiomeric Purity in Research

(R)-2-Hydroxybutanoic acid, also known as (R)-2-Hydroxybutyric acid, is a chiral molecule possessing a stereocenter at the second carbon atom. innospk.com This chirality gives rise to two non-superimposable mirror images, or enantiomers: (R)-2-Hydroxybutanoic acid and (S)-2-Hydroxybutanoic acid. The specific three-dimensional arrangement of the atoms, designated as the (R) configuration, is crucial as it dictates how the molecule interacts with other chiral molecules, particularly in biological systems. innospk.comcymitquimica.com This stereoisomerism is a fundamental aspect influencing its biological activity and utility as a chiral building block in the synthesis of more complex molecules. innospk.com

Comparison with (S)-2-Hydroxybutanoic Acid in Biological Pathways

The biological activities of the (R) and (S) enantiomers of 2-hydroxybutanoic acid often differ significantly. In many biological pathways, enzymes exhibit a high degree of stereoselectivity, meaning they will preferentially interact with one enantiomer over the other. For instance, in certain metabolic assays, (R)-2-Hydroxybutanoic acid may serve as an inactive control, while the (S)-isomer demonstrates activity in pathways such as fatty acid oxidation.

The (S)-enantiomer is a known biomarker for insulin (B600854) resistance and is a byproduct of protein metabolism. medchemexpress.comwikipedia.org It is produced from the catabolism of L-threonine and during the synthesis of glutathione (B108866), particularly under conditions of oxidative stress. wikipedia.org In contrast, the distinct biological role of the (R)-enantiomer is often leveraged in research as a comparative tool to elucidate the specific functions of the (S)-form. medchemexpress.com The differential behavior of the two enantiomers underscores the importance of enantiomeric purity in biological studies.

Methods for Achieving and Maintaining Enantiomeric Excess (ee)

Achieving a high enantiomeric excess (ee), where one enantiomer is present in a much greater quantity than the other, is critical for many applications of (R)-2-Hydroxybutanoic acid. Several methods are employed to produce this compound in an enantiomerically pure form.

One common approach is enzymatic synthesis . This method utilizes the high stereoselectivity of enzymes. For example, enantioselective enzymes like lactate (B86563) dehydrogenase mutants can be used to asymmetrically reduce 2-ketobutyric acid, yielding the desired (R)-enantiomer with high purity. Microbial fermentation using genetically engineered bacteria or yeast that overexpress specific enzymes is another biotechnological route for its industrial production.

Chemical catalysis also offers pathways to enantiomerically enriched (R)-2-Hydroxybutanoic acid. The hydrogenation of α-keto acids using chiral catalysts, such as ruthenium-BINAP complexes, can effectively produce the target enantiomer. Another strategy involves the enzymatic resolution of a racemic mixture of 2-hydroxybutanoic acid. This technique uses enzymes, like lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted (and desired) enantiomer.

The enantiomeric excess of the final product is typically verified using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or polarimetry.

Stereospecificity in Chemical and Biochemical Reactions Involving (R)-2-Hydroxybutanoic Acid

The defined stereochemistry of (R)-2-Hydroxybutanoic acid makes it a valuable chiral building block in organic synthesis, where its configuration directly influences the stereochemical outcome of a reaction. This stereospecificity is particularly important in the synthesis of pharmaceuticals, where the biological activity of a drug can be dependent on its stereoisomeric form. innospk.com

A notable application is its use as an intermediate in the synthesis of the cancer treatment drug, Idelalisib. innospk.com The (R)-configuration of the 2-hydroxybutanoic acid precursor is crucial for establishing the correct stereochemistry in the final drug molecule, which in turn is essential for its efficacy. innospk.com

In biochemical research, the stereospecificity of enzymes is a key area of study. For example, enzymes can be used to catalyze reactions where (R)-2-Hydroxybutanoic acid is a substrate, leading to the formation of products with a specific stereochemistry. It can be converted to 2-oxobutanoic acid through oxidation, a reaction that can be catalyzed by specific enzymes. This compound is a precursor for the synthesis of amino acids like methionine and threonine.

Furthermore, biocatalytic cascade reactions have been developed for the stereoselective synthesis of other valuable chiral compounds. For instance, a system combining an aldolase (B8822740) and an R-selective transaminase has been used to produce (R)-2-amino-4-hydroxybutanoic acid with a high enantiomeric excess, demonstrating the utility of chiral precursors in complex multi-enzyme systems. acs.orgacs.org

Advanced Synthetic Methodologies for R 2 Hydroxybutanoic Acid

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high efficiency and selectivity. Several strategies have been developed for the synthesis of (R)-2-Hydroxybutanoic acid.

Asymmetric Reduction of Ethyl 2-Oxobutanoate with Chiral Catalysts

One common approach for synthesizing (R)-2-Hydroxybutanoic acid involves the asymmetric reduction of ethyl 2-oxobutanoate. This reaction utilizes a chiral catalyst to stereoselectively reduce the keto group to a hydroxyl group, yielding the desired (R)-enantiomer. For instance, microbial aldehyde reductases have been successfully employed for this transformation. In one study, an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor was used to reduce ethyl 4-chloro-3-oxobutanoate, a related substrate, to the corresponding (R)-hydroxy ester with high enantiomeric excess. asm.org The reaction can be performed in a biphasic system (e.g., n-butyl acetate-water) to overcome substrate instability and enzyme inhibition, leading to high molar yields and cofactor turnover. asm.org

Similarly, recombinant Escherichia coli cells overexpressing a carbonyl reductase from Candida parapsilosis (CpSADH) have been used for the asymmetric reduction of ethyl 4-chloroacetoacetate to ethyl (R)-4-chloro-3-hydroxybutanoate. tandfonline.com This whole-cell system efficiently regenerates the required NADH cofactor, eliminating the need for its expensive external addition. tandfonline.com Optimization of reaction conditions, such as temperature and the use of a co-substrate like 2-propanol for cofactor regeneration, can significantly enhance the product yield and enantioselectivity. tandfonline.com

Table 1: Asymmetric Reduction of Ethyl 2-Oxobutanoate Analogs

| Substrate | Biocatalyst | System | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Ethyl 4-chloro-3-oxobutanoate | Aldehyde reductase (Sporobolomyces salmonicolor) | n-Butyl acetate-water diphasic system | Ethyl (R)-4-chloro-3-hydroxybutanoate | 86% | 95.4% molar yield | asm.org |

| Ethyl 4-chloroacetoacetate | Recombinant E. coli expressing CpSADH | Whole-cell | Ethyl (R)-4-chloro-3-hydroxybutanoate | >99% | 95.2% conversion yield | tandfonline.com |

Enzymatic Resolution of Racemic 2-Hydroxybutanoic Acid using Lipases

Enzymatic resolution is a widely used method to separate enantiomers from a racemic mixture. Lipases are particularly effective for this purpose due to their high enantioselectivity in catalyzing the hydrolysis or esterification of one enantiomer, leaving the other unreacted. researchgate.net

For the resolution of racemic 2-hydroxybutanoic acid, lipases can selectively acetylate the (S)-enantiomer, allowing for the separation of the desired (R)-2-hydroxybutanoic acid. researchgate.net Lipases from Candida antarctica and Burkholderia species have shown high enantioselectivity in the acetylation of various racemic 2-hydroxy acids, yielding products with excellent enantiomeric excess (up to >99%). researchgate.net The process typically involves reacting the racemic acid with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase (B570770). nih.gov

The efficiency of the resolution can be influenced by the reaction conditions, including the choice of solvent and the nature of the ester group. For example, a two-step enzymatic process using immobilized Candida antarctica lipase B (CALB) has been developed for the production of both (S)- and (R)-ethyl-3-hydroxybutyrate, a structurally similar compound. technion.ac.il This solvent-free process involves acetylation of the racemic mixture followed by alcoholysis of the enriched ester, demonstrating the versatility of lipases in chiral separations. technion.ac.il

Biocatalytic Approaches via Microbial Fermentation

Biocatalytic methods utilizing whole microbial cells offer a sustainable and efficient alternative for producing (R)-2-Hydroxybutanoic acid. These approaches often involve the use of genetically engineered microorganisms to create novel metabolic pathways.

Genetically engineered microorganisms, such as Gluconobacter oxydans and Escherichia coli, have been successfully employed for the production of (R)-2-Hydroxybutanoic acid. nih.govebi.ac.uk Gluconobacter oxydans DSM 2003 has been shown to produce (R)-2-HBA from the inexpensive and non-toxic substrate 1,2-butanediol (B146104). nih.gov This whole-cell bioconversion process can achieve high concentrations (18.5 g/L) and excellent enantiomeric excess (99.7%) under optimized conditions. nih.gov

Escherichia coli is another popular host for metabolic engineering due to its well-characterized genetics and rapid growth. By introducing and overexpressing specific enzymes, E. coli can be engineered to convert simple carbon sources into valuable chemicals like (R)-2-Hydroxybutanoic acid. ebi.ac.uk

Cascade biocatalysis, where multiple enzymatic reactions are performed in a single pot, represents a highly efficient strategy for synthesizing complex molecules. scispace.com This approach minimizes downstream processing and can overcome thermodynamic limitations by coupling reactions. scispace.comacs.org

A notable example of a cascade system for producing 2-hydroxybutyric acid involves the use of L-threonine deaminase (TD) and a lactate (B86563) dehydrogenase (LDH). acs.orgijournals.cn In this pathway, L-threonine is first converted to 2-oxobutanoic acid by L-threonine deaminase. acs.orgijournals.cn Subsequently, the 2-oxobutanoic acid is reduced to 2-hydroxybutyric acid by an NAD-dependent L-lactate dehydrogenase. acs.orgijournals.cn By selecting either an L- or D-specific lactate dehydrogenase, the synthesis can be directed towards either the (S)- or (R)-enantiomer of 2-hydroxybutyric acid with high enantiomeric excess (>99%). acs.org

To enhance the efficiency of this cascade, the enzymes can be co-expressed in a single E. coli host. This strategy has been shown to lead to complete conversion of L-threonine with high isolated yields (93-97%). acs.org The system often includes a cofactor regeneration enzyme, such as formate (B1220265) dehydrogenase (FDH), to recycle the NADH required by the lactate dehydrogenase. ijournals.cnresearchgate.net

Table 2: Cascade Biocatalysis for 2-Hydroxybutyric Acid Synthesis

| Starting Material | Key Enzymes | Host Organism | Product | Enantiomeric Excess (ee) | Isolated Yield | Reference |

| L-Threonine | L-Threonine deaminase, D-Lactate dehydrogenase | E. coli (co-expressed) | (R)-2-Hydroxybutyric acid | >99% | 93% | acs.org |

| L-Threonine | L-Threonine deaminase, L-Lactate dehydrogenase | E. coli (co-expressed) | (S)-2-Hydroxybutyric acid | >99% | 97% | acs.org |

Cascade Biocatalysis Systems for Enantiopure Synthesis

NADH Regeneration Strategies in Biocatalysis

The enzymatic synthesis of (R)-2-hydroxybutanoic acid often involves the reduction of 2-oxobutanoic acid catalyzed by dehydrogenases, which require the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). mdpi.comnih.gov Due to the high cost of NADH, its stoichiometric use is not economically viable for large-scale synthesis. illinois.edu Therefore, efficient in situ regeneration of NADH from its oxidized form (NAD+) is crucial. illinois.edud-nb.info

Several enzymatic systems have been developed for this purpose. A common approach is the "coupled-enzyme" system, where a second enzyme and its substrate are used to regenerate NADH. sciepublish.com

Formate Dehydrogenase (FDH): This system is widely used and employs formate dehydrogenase to oxidize formate to carbon dioxide, reducing NAD+ to NADH. google.comtandfonline.com FDH from Candida boidinii is a popular choice. mdpi.comnih.gov This method is advantageous because the product, carbon dioxide, is easily removed and does not inhibit the primary reaction. tandfonline.com For instance, in the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, D-lactate dehydrogenase was used for the primary reduction, while FDH was used for NADH regeneration. mdpi.comnih.gov

Glucose Dehydrogenase (GDH): Glucose dehydrogenase oxidizes glucose to gluconic acid, regenerating NADH. mdpi.comnih.gov GDH from Bacillus megaterium or Bacillus subtilis can be used. mdpi.comnih.govtandfonline.com While GDH offers high specific activity, it produces gluconic acid as a byproduct, which may require neutralization. tandfonline.comgoogle.com

Alcohol Dehydrogenase (ADH): In some systems, an alcohol dehydrogenase can be used for cofactor regeneration. For example, isopropanol (B130326) can be oxidized to acetone. illinois.edu A study on the production of (S)-2-hydroxybutyric acid utilized ADH from Geobacillus stearothermophilus with isopropanol for NADH regeneration. researchgate.net

The choice of regeneration system depends on factors such as enzyme stability, cost of the sacrificial substrate, and potential for product inhibition. tandfonline.com

Table 1: Comparison of Common NADH Regeneration Systems

| Regeneration System | Enzyme | Sacrificial Substrate | Byproduct | Advantages | Disadvantages |

| Formate-based | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide | Easily removable byproduct; no product inhibition. tandfonline.com | Lower activity and stability of some FDHs. tandfonline.com |

| Glucose-based | Glucose Dehydrogenase (GDH) | Glucose | Gluconic Acid | High specific activity. tandfonline.com | Byproduct requires neutralization; cost of substrate. tandfonline.comgoogle.com |

| Alcohol-based | Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone | Inexpensive substrate. tandfonline.com | Potential for enzyme inhibition by acetone. |

Enantioselective Oxidation of 2-Hydroxy Carboxylic Acids by Glycolate (B3277807) Oxidase

Glycolate oxidase (GO) is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of (S)-2-hydroxy carboxylic acids to their corresponding 2-keto acids, leaving the (R)-enantiomers untouched. nih.govrug.nl This high enantioselectivity makes GO a valuable tool for the kinetic resolution of racemic mixtures of 2-hydroxy carboxylic acids to produce enantiomerically pure (R)-2-hydroxy acids. nih.govrug.nl

The reaction produces hydrogen peroxide as a byproduct, which can deactivate the enzyme. nih.govrug.nl To mitigate this, catalase is often co-expressed or added to the reaction mixture to decompose the hydrogen peroxide into water and oxygen. nih.govrug.nl

In a study using glycolate oxidase from spinach co-expressed with catalase in Pichia pastoris, (RS)-2-hydroxybutanoic acid was successfully resolved. nih.gov The (S)-enantiomer was oxidized to 2-oxobutanoic acid, while the (R)-2-hydroxybutanoic acid remained unreacted. nih.gov This method demonstrated a high degree of selectivity, with 2-hydroxybutanoic acid being an excellent substrate for GO. nih.gov The process is efficient, with the reaction reaching near-theoretical yields in a matter of hours without the need for exogenous FMN or catalase. nih.gov

This enzymatic resolution can be coupled with a subsequent reduction step. The 2-oxo acid formed from the oxidation of the (S)-enantiomer can be reduced to the (R)-hydroxy acid using a suitable dehydrogenase, such as D-lactate dehydrogenase, potentially allowing for a theoretical yield of 100% for the (R)-enantiomer from the racemate. lookchem.comcapes.gov.br

Chemical Synthetic Strategies

While biocatalytic methods are powerful, chemical synthesis offers alternative routes to (R)-2-hydroxybutanoic acid. These strategies often involve the enantioselective reduction of a prochiral ketone or the use of chiral catalysts.

Reduction Methods for Enantioselective Production

The enantioselective reduction of 2-oxobutanoic acid or its esters is a common chemical approach to synthesize (R)-2-hydroxybutanoic acid. This can be achieved using chiral reducing agents or by employing chiral catalysts in a hydrogenation reaction.

One strategy involves the use of chiral auxiliaries or reagents that stereoselectively deliver a hydride to the ketone. While specific examples for (R)-2-hydroxybutanoic acid are not detailed in the provided context, this general principle is a cornerstone of asymmetric synthesis.

Chiral Catalyst Employment in Hydrogenation

Asymmetric hydrogenation is a highly efficient method for producing enantiomerically pure compounds. This involves the use of a transition metal catalyst, such as rhodium, ruthenium, or iridium, complexed with a chiral ligand. ajchem-b.comacs.org These chiral catalysts create a chiral environment around the metal center, leading to the preferential formation of one enantiomer.

For the synthesis of α-hydroxy acids, chiral ruthenium-BINAP complexes are often employed for the hydrogenation of α-keto acids. While the specific application to 2-oxobutanoic acid to yield (R)-2-hydroxybutanoic acid is a logical extension, the provided search results highlight the use of such catalysts for other substrates. For example, chiral ruthenium complexes have been used for the asymmetric hydrogenation of various ketones and heteroaromatic compounds. ajchem-b.com Similarly, rhodium complexes with chiral phosphine (B1218219) ligands are effective for the hydrogenation of prochiral alkenes. ajchem-b.com Iridium catalysts have also shown high efficiency in the asymmetric hydrogenation of unfunctionalized olefins and imines. ajchem-b.com

The choice of metal and ligand is crucial for achieving high enantioselectivity and conversion. The reaction conditions, including solvent, temperature, and hydrogen pressure, also play a significant role. mdpi.com

Optimization of Synthetic Yield and Enantiomeric Purity

Achieving high yield and enantiomeric purity is the primary goal in the synthesis of (R)-2-hydroxybutanoic acid. Optimization strategies depend on the chosen synthetic route.

In biocatalytic methods , optimization can involve:

Enzyme Engineering: Modifying the enzyme's active site to improve its activity and selectivity towards the target substrate. researchgate.netresearchgate.net

Reaction Conditions: Adjusting pH, temperature, and substrate concentration to maximize enzyme performance and stability.

Cofactor Regeneration: Ensuring the efficiency of the NADH regeneration system to prevent it from becoming a rate-limiting step. researchgate.netresearchgate.net

Process Engineering: Using whole-cell biocatalysts, which can simplify the process and improve stability, or employing fed-batch strategies to overcome substrate inhibition. researchgate.netresearchgate.net

In chemical synthesis , optimization focuses on:

Catalyst Selection and Screening: Identifying the most effective chiral catalyst and ligand combination for the specific substrate. mdpi.com

Reaction Parameter Tuning: Systematically investigating the effects of solvent, temperature, pressure, and catalyst loading to maximize both yield and enantiomeric excess (ee). researchgate.netmdpi.com For example, in the hydrogenation of levulinic acid, the choice of solvent (2,2,2-trifluoroethanol) was found to be crucial for high efficiency and enantioselectivity. mdpi.com

Purification: Developing effective methods to separate the desired enantiomer from the reaction mixture and any byproducts. Chiral High-Performance Liquid Chromatography (HPLC) is a common analytical technique to determine enantiomeric purity.

Biological Roles and Metabolic Pathways of R 2 Hydroxybutanoic Acid

Role as an Intermediate in Metabolic Pathways

(R)-2-Hydroxybutanoic acid serves as a crucial intermediate in various metabolic pathways, most notably in the catabolism of certain amino acids.

Interplay with Amino Acid Metabolism (e.g., Methionine and Threonine)

(R)-2-Hydroxybutanoic acid is intricately linked to the metabolism of the essential amino acids methionine and threonine. nih.govhmdb.ca The catabolism of L-threonine, particularly in hepatic tissues, produces 2-oxobutanoic acid, which can then be reduced to (R)-2-hydroxybutanoic acid. hmdb.cahmdb.ca Similarly, the transsulfuration pathway, which converts homocysteine (derived from methionine) to cystathionine, also generates 2-oxobutanoic acid as a byproduct. nih.govebi.ac.ukwikipedia.org This highlights the compound's position at the crossroads of amino acid breakdown and utilization.

The metabolic connection between these amino acids and (R)-2-hydroxybutanoic acid is summarized below:

| Precursor Amino Acid | Key Metabolic Pathway | Intermediate | End Product |

| L-Threonine | Threonine catabolism | 2-Oxobutanoic acid | (R)-2-Hydroxybutanoic acid |

| Methionine | Transsulfuration pathway (via homocysteine) | 2-Oxobutanoic acid | (R)-2-Hydroxybutanoic acid |

Conversion to 2-Oxobutanoic Acid

(R)-2-Hydroxybutanoic acid can be reversibly converted to 2-oxobutanoic acid (also known as alpha-ketobutyrate). hmdb.ca This reaction is catalyzed by enzymes such as lactate (B86563) dehydrogenase (LDH) and 2-hydroxybutyrate dehydrogenase (2HBDH). nih.gov The direction of this conversion is influenced by the cellular redox state, specifically the ratio of NADH to NAD+. An increased NADH/NAD+ ratio favors the formation of (R)-2-hydroxybutanoic acid from 2-oxobutanoic acid. nih.govhmdb.ca

Involvement in Glutathione (B108866) Synthesis Pathway

The synthesis of the major intracellular antioxidant, glutathione (GSH), is closely tied to the production of (R)-2-hydroxybutanoic acid. nih.govebi.ac.ukwikipedia.org When there is high demand for GSH, such as during periods of oxidative stress, the transsulfuration pathway is upregulated to increase the supply of cysteine, a key precursor for GSH synthesis. hmdb.caebi.ac.ukwikipedia.org This pathway diverts homocysteine from the methionine regeneration cycle to produce cystathionine, which is then cleaved to yield cysteine and 2-oxobutanoic acid. nih.govebi.ac.ukwikipedia.org The resulting increase in 2-oxobutanoic acid levels can lead to a corresponding rise in (R)-2-hydroxybutanoic acid. nih.gov

Links to Oxidative Stress Responses

Elevated levels of (R)-2-hydroxybutanoic acid are often associated with conditions of increased oxidative stress. nih.govhmdb.ca This is because oxidative stress triggers a higher demand for glutathione, leading to the increased activity of the transsulfuration pathway and consequently, the production of 2-oxobutanoic acid and (R)-2-hydroxybutanoic acid. hmdb.caebi.ac.ukwikipedia.org Therefore, (R)-2-hydroxybutanoic acid can serve as an indirect marker of oxidative stress and the rate of glutathione synthesis. ebi.ac.ukwikipedia.orglmdb.ca

Influence on Glucose and Lipid Metabolism

Research has indicated a correlation between circulating levels of 2-hydroxybutanoic acid and disturbances in glucose and lipid metabolism. Elevated levels of this metabolite have been identified as an early biomarker for insulin (B600854) resistance and impaired glucose tolerance. hmdb.caebi.ac.ukwikipedia.org The underlying mechanism is thought to involve increased lipid oxidation, which can lead to an elevated NADH/NAD+ ratio, thereby promoting the conversion of 2-oxobutanoic acid to 2-hydroxybutanoic acid. nih.govhmdb.ca Some studies suggest that the gut microbiota can also contribute to systemic levels of 2-hydroxybutanoic acid, potentially influencing host metabolism.

Impact on Mitochondrial Energy Metabolism

(R)-2-Hydroxybutanoic acid can affect mitochondrial energy metabolism. Studies have shown that at high concentrations, 2-hydroxybutyric acid can impair mitochondrial function. Specifically, it has been observed to inhibit CO2 production in cerebral cortex prisms, total homogenates, and the mitochondrial fraction, suggesting an impairment of mitochondrial energy metabolism. nih.gov This inhibition of mitochondrial activity may, in turn, secondarily lead to a reduction in lipid synthesis. nih.gov The accumulation of 2-hydroxybutyric acid is seen in certain inherited metabolic diseases and conditions related to deficient energy metabolism, which may be linked to its effects on mitochondrial function. nih.gov

Relationship with Gut Microbiota and Metabolic Health

Microbial Production of (R)-2-Hydroxybutanoic Acid

Research has demonstrated that the gut microbiota is a source of 2-hydroxybutanoic acid within the intestinal lumen. nih.govresearchgate.net A systematic study using BLASTP to analyze the human microbiome identified that bacteria capable of producing 2HB are primarily found within the phyla Proteobacteria and Firmicutes. nih.govresearchgate.net

In vitro experiments have confirmed that a significant portion of gut bacteria can synthesize 2HB. nih.govresearchgate.net One study tested 32 different gut bacterial strains and found that 21 of them possessed at least one metabolic pathway for 2HB production. nih.govresearchgate.net These pathways utilize various amino acids as substrates, including threonine, methionine, aspartic acid, and 2-aminobutyric acid. nih.govresearchgate.net The precursor molecule, α-ketobutyrate, is generated from the catabolism of these amino acids and is then converted to 2HB. mdpi.comhmdb.ca

Among the bacteria studied, Fusobacterium nucleatum was identified as having the most potent ability to synthesize 2HB. nih.govresearchgate.net In mouse models, colonization with Fusobacterium nucleatum was sufficient to significantly alter the concentration of 2HB in the colon. nih.govresearchgate.net However, the study also noted that while the gut microbiota is a major contributor to 2HB levels in the intestine, its impact on circulating serum concentrations of 2HB appears to be relatively minor. nih.govresearchgate.net

Table 1: Research Findings on Gut Microbiota Production of 2-Hydroxybutanoic Acid

| Finding | Details | Source |

|---|---|---|

| Key Bacterial Phyla | Bacteria capable of producing 2HB are mainly distributed in the phyla Proteobacteria and Firmicutes. | nih.govresearchgate.net |

| Substrates for Production | Amino acids, including Aspartic acid, Methionine, Threonine, and 2-Aminobutyric acid, are used as precursors. | nih.govresearchgate.net |

| Prevalence of Production Pathways | In one study, 21 out of 32 tested gut bacterial strains were shown to have at least one pathway to produce 2HB. | nih.govresearchgate.net |

| Potent 2HB-Producing Bacterium | Fusobacterium nucleatum demonstrates the strongest ability to synthesize 2HB among the bacteria tested. | nih.govresearchgate.net |

| Contribution to Systemic Levels | Gut microbiota is a major contributor to 2HB concentration in the intestinal lumen but a minor contributor to serum 2HB levels. | nih.govresearchgate.net |

Association with Metabolic Disease

Elevated levels of circulating 2-hydroxybutanoic acid have been identified as a biomarker for metabolic stress and disease, particularly insulin resistance and type 2 diabetes (T2D). nih.govhmdb.ca A large prospective study involving 5,181 Finnish men (the Metabolic Syndrome in Men or METSIM study) investigated the link between microbiota-related metabolites and the risk of developing T2D. diabetesjournals.org The results showed that 2-hydroxybutyrate was among a panel of metabolites significantly associated with an increased risk of incident T2D over a 7.4-year follow-up period. diabetesjournals.org This association was linked to impairments in metabolic health, specifically decreased insulin secretion and/or reduced insulin sensitivity. diabetesjournals.org

The connection between specific gut bacteria, 2HB, and metabolic health is also emerging from clinical studies. For instance, research on gestational diabetes mellitus (GDM) identified a positive correlation between the abundance of the bacterial genus Phascolarctobacterium and the levels of 2-hydroxybutyrate. frontiersin.org In another context, Fusobacterium nucleatum, noted for its high 2HB production, is reported to enhance insulin resistance and T2DM. wjgnet.com The link between 2HB and insulin resistance is thought to stem from its production during states of increased lipid oxidation and oxidative stress, which leads to an increased rate of glutathione synthesis and, consequently, the formation of the 2HB precursor α-ketobutyrate. mdpi.comhmdb.ca

Table 2: Research Findings on 2-Hydroxybutanoic Acid, Gut Microbiota, and Metabolic Conditions

| Metabolic Condition | Key Research Finding | Associated Bacteria (if identified) | Source |

|---|---|---|---|

| Type 2 Diabetes (Risk) | 2-hydroxybutyrate was significantly associated with an increased risk of incident T2D. The association was linked to decreased insulin secretion or sensitivity. | Not specified in this context, but generally linked to microbial metabolism. | diabetesjournals.org |

| Type 2 Diabetes (Pathogenesis) | This bacterium enhances the production of 2-hydroxybutyric acid, a contributor to insulin resistance and T2DM. | Fusobacterium nucleatum | wjgnet.com |

| Gestational Diabetes Mellitus (GDM) | A positive correlation was found between the levels of 2-hydroxybutyrate and the abundance of this bacterial genus. | Phascolarctobacterium | frontiersin.org |

| Colorectal Carcinogenesis | 2-hydroxybutyric acid was one of 11 metabolite markers that, combined with 6 bacterial species, showed high accuracy in distinguishing CRC patients from controls. | F. nucleatum, P. anaerobius, P. micra, R. inulinivorans, E. corrodens, X. perforin | d-nb.info |

Biomarker Research and Clinical Significance

Biomarker Validation Methodologies

Validating a biomarker like (R)-2-hydroxybutanoic acid for clinical use requires rigorous scientific methodologies to establish its accuracy, reliability, and clinical utility.

Cohort Design for Longitudinal Studies

Cohort studies, particularly longitudinal studies, are a powerful tool for biomarker validation. These studies follow a group of individuals (a cohort) over a period of time to observe the development of disease. chop.edu In the context of validating (R)-2-hydroxybutanoic acid for propionic acidemia or methylmalonic aciduria, a prospective cohort study would involve tracking newborns identified through screening programs.

Design: Researchers would collect biological samples (e.g., blood, urine) at regular intervals from birth through childhood.

Data Collection: Levels of (R)-2-hydroxybutanoic acid would be measured along with primary biomarkers and clinical outcomes, such as the frequency of metabolic decompensation events, growth parameters, and neurodevelopmental progress.

Purpose: This longitudinal approach allows researchers to determine if changes in (R)-2-hydroxybutanoic acid levels correlate with or predict disease progression and response to treatment over time.

Pathway Analysis and Stable Isotope Tracing

Pathway analysis using stable isotope tracing is a sophisticated method to elucidate the precise metabolic origin of a biomarker. This technique involves administering a compound labeled with a non-radioactive, heavy isotope (e.g., Carbon-13) to trace its journey through various metabolic pathways.

Application: To confirm the origin of (R)-2-hydroxybutanoic acid in organic acidemias, a patient could be given ¹³C-labeled threonine or methionine.

Analysis: Using mass spectrometry, researchers can then detect the ¹³C label in downstream metabolites. The appearance of ¹³C in α-ketobutyrate and subsequently in (R)-2-hydroxybutanoic acid would provide direct evidence that its production is linked to amino acid catabolism that is perturbed by the disease.

Significance: This method provides unparalleled insight into the metabolic wiring of cells and confirms the biochemical mechanism behind the biomarker's elevation.

Diagnostic Validation using ROC Curves and AUC Values

To assess the diagnostic accuracy of (R)-2-hydroxybutanoic acid, statistical methods such as Receiver Operating Characteristic (ROC) curve analysis are employed.

ROC Curve: An ROC curve plots the true positive rate (sensitivity) against the false positive rate (1-specificity) for a biomarker at various concentration thresholds. This graph helps to determine the optimal cutoff value for distinguishing between diseased and healthy individuals.

Area Under the Curve (AUC): The AUC is a summary measure of the ROC curve's performance. It represents the probability that the biomarker will correctly classify a randomly chosen diseased individual higher than a randomly chosen healthy individual. AUC values range from 0.5 (no better than chance) to 1.0 (perfect discrimination).

Interpretation: A higher AUC value indicates better diagnostic performance. For (R)-2-hydroxybutanoic acid, a high AUC would validate its utility in identifying patients with propionic or methylmalonic acidemia, although its value may be as a secondary or monitoring marker rather than a primary diagnostic one.

| Validation Method | Purpose | Application to (R)-2-Hydroxybutanoic Acid |

| Cohort Design for Longitudinal Studies | To assess the relationship between biomarker levels and disease progression over time. | Tracking levels in patients from birth to correlate with clinical outcomes and treatment efficacy. |

| Pathway Analysis and Stable Isotope Tracing | To confirm the metabolic origin and pathway of the biomarker. | Using ¹³C-labeled amino acids to trace the flow of carbons to (R)-2-hydroxybutanoic acid. |

| Diagnostic Validation using ROC Curves and AUC Values | To quantify the diagnostic accuracy (sensitivity and specificity) of the biomarker. | Calculating the AUC to determine its ability to differentiate individuals with organic acidemias from healthy controls. |

Addressing Contradictions in Metabolic Disease Roles

A critical aspect of understanding (R)-2-hydroxybutanoic acid as a biomarker is recognizing that its elevation is not exclusive to rare inborn errors of metabolism. It is also a well-established early biomarker for insulin (B600854) resistance and type 2 diabetes. nih.govnih.gov This apparent contradiction highlights that (R)-2-hydroxybutanoic acid is a marker of a specific type of metabolic stress rather than a single disease.

The unifying mechanism for its production in these different conditions is an imbalance in cellular energy and redox states, often reflected by an increased NADH/NAD+ ratio, coupled with an available supply of its precursor, α-ketobutyrate. nih.govresearchgate.net

In Propionic and Methylmalonic Acidemias: The primary genetic defect causes a buildup of acyl-CoA esters, which impairs mitochondrial function, leading to secondary lactic acidosis, ketoacidosis, and an elevated NADH/NAD+ ratio. hmdb.carupahealth.com This, combined with the shunting of amino acid precursors, drives the production of (R)-2-hydroxybutanoic acid.

In Insulin Resistance: Increased breakdown of fats (lipid oxidation) and oxidative stress also lead to an elevated NADH/NAD+ ratio and an oversupply of substrates for mitochondrial metabolism. nih.govresearchgate.net This state promotes the synthesis of α-ketobutyrate from amino acids and its subsequent conversion to (R)-2-hydroxybutanoic acid. nih.gov

Therefore, the clinical context is crucial for interpretation. In a newborn with acute metabolic crisis, elevated (R)-2-hydroxybutanoic acid alongside high levels of methylcitrate or methylmalonic acid points toward an organic acidemia. In an adult with features of metabolic syndrome, the same finding is indicative of insulin resistance. nih.govrupahealth.com Its role is not contradictory but rather context-dependent, reflecting a common downstream metabolic response to different upstream pathological triggers.

Mechanistic Studies using in vitro Models (e.g., Hepatocytes, Adipocytes)

In vitro models utilizing hepatocytes and adipocytes have been instrumental in elucidating the mechanistic roles of (R)-2-Hydroxybutanoic acid and related compounds in cellular metabolism and signaling.

Hepatocytes:

The liver is a primary site for the production of 2-hydroxybutyric acid. wikipedia.org This process is notably upregulated under conditions of oxidative stress, which increases the demand for the antioxidant glutathione (B108866). wikipedia.org The synthesis of glutathione can lead to the production of 2-hydroxybutyric acid as a byproduct. nih.gov Studies on the related ketone body, β-hydroxybutyrate, in cultured calf hepatocytes have demonstrated that it can induce inflammatory responses through the NF-κB signaling pathway and alter the expression of genes related to oxidative stress. While direct studies on (R)-2-Hydroxybutanoic acid are limited, these findings suggest that it may also play a role in modulating inflammatory and oxidative stress pathways in hepatocytes.

Adipocytes:

Adipocytes, or fat cells, play a crucial role in energy homeostasis and are central to the pathophysiology of insulin resistance. Research on the effects of β-hydroxybutyrate on adipocytes has shown that it can enhance adipocyte function. Specifically, it has been found to increase the gene expression of factors involved in antioxidative stress responses and lipogenesis. nih.gov This suggests that ketone bodies, and potentially (R)-2-Hydroxybutanoic acid, could have a protective and regulatory role in adipocyte function. The differentiation of preadipocytes into mature adipocytes is a complex process, and while the direct impact of (R)-2-Hydroxybutanoic acid on this process is not yet fully understood, the known effects of related metabolites on adipocyte gene expression provide a foundation for future investigation. nih.govnih.govuniv-tlse3.fr

| Cell Type | Observed Effects of Related Compounds (e.g., β-hydroxybutyrate) | Potential Implication for (R)-2-Hydroxybutanoic Acid |

|---|---|---|

| Hepatocytes | Induction of inflammatory signaling (NF-κB pathway) and modulation of oxidative stress-related gene expression. | May be involved in hepatic inflammatory and oxidative stress responses. |

| Adipocytes | Enhanced expression of genes related to antioxidative stress and lipogenesis. | Could play a regulatory role in adipocyte function and energy metabolism. |

Multi-Omics Integration (Metabolomics with Transcriptomics)

The integration of metabolomics with transcriptomics offers a powerful approach to understanding the complex biological systems in which (R)-2-Hydroxybutanoic acid is involved. nih.govmdpi.com This multi-omics strategy allows for the simultaneous analysis of metabolites and gene expression, providing a more comprehensive picture of metabolic pathways and their regulation. nih.govmiami.edu

In the context of insulin resistance and type 2 diabetes, studies have successfully integrated metabolomic and transcriptomic data to identify novel biomarkers and elucidate disease mechanisms. nih.gov For instance, by combining urinary metabolomic data with transcriptomic data from liver, adipose, and muscle tissues in a diabetic mouse model, researchers were able to identify 24 altered metabolic pathways. nih.gov These pathways were related to lipid metabolism, gluconeogenesis, and mitochondrial dysfunction, all of which are hallmarks of diabetes. nih.gov

While specific multi-omics studies focusing solely on (R)-2-Hydroxybutanoic acid are still emerging, the established link between this metabolite and insulin resistance suggests that such an approach would be highly valuable. By correlating the levels of (R)-2-Hydroxybutanoic acid with changes in the transcriptome, researchers could identify the specific genes and signaling pathways that are influenced by or contribute to its production and downstream effects. This could reveal novel therapeutic targets for metabolic diseases.

| Omics Combination | Potential Research Question | Expected Outcome |

|---|---|---|

| Metabolomics + Transcriptomics | Which genes are differentially expressed in response to elevated (R)-2-Hydroxybutanoic acid levels in hepatocytes? | Identification of key regulatory genes and pathways involved in the metabolic effects of (R)-2-Hydroxybutanoic acid. |

| Metabolomics + Transcriptomics | How does the transcriptome of adipocytes change in the presence of (R)-2-Hydroxybutanoic acid? | Elucidation of the molecular mechanisms by which (R)-2-Hydroxybutanoic acid may influence adipocyte function and insulin sensitivity. |

Population Stratification and Confounding Factor Analysis

When evaluating (R)-2-Hydroxybutanoic acid as a clinical biomarker, it is crucial to consider the impact of population stratification and various confounding factors. nih.gov Population stratification refers to the presence of systematic differences in allele frequencies between subpopulations in a population, which can lead to spurious associations in genetic and metabolic studies. nih.gov

Several demographic and clinical factors have been identified as potential confounders in studies of metabolic biomarkers like (R)-2-Hydroxybutanoic acid. These include:

Age: The levels of many metabolites can change with age, which may independently influence the risk of metabolic diseases. nih.gov

Sex: Hormonal differences between males and females can impact metabolism and metabolite concentrations. nih.gov

Body Mass Index (BMI): Obesity is a major risk factor for insulin resistance and is associated with significant alterations in the metabolome. nih.gov

Ethnicity: There can be ethnic differences in the prevalence of metabolic diseases and in the levels of certain metabolites, which may be due to a combination of genetic and environmental factors. nih.govoup.com

To address these challenges, researchers employ various strategies in their study design and data analysis. One common approach is to stratify the study population into more homogeneous subgroups based on these confounding factors. oup.comresearchgate.net For example, a study investigating the link between α-hydroxybutyrate and glycemic control in adolescents adjusted their analysis for age, sex, ethnicity, and BMI to obtain more accurate results. oup.com By accounting for these variables, researchers can minimize the risk of false-positive or false-negative associations and increase the reliability of (R)-2-Hydroxybutanoic acid as a biomarker. nih.gov

| Confounding Factor | Potential Impact on Biomarker Association | Mitigation Strategy |

|---|---|---|

| Age | Can independently influence metabolite levels and disease risk. | Age-stratified analysis or statistical adjustment for age. |

| Sex | Hormonal differences can affect metabolism. | Sex-stratified analysis or inclusion of sex as a covariate. |

| Body Mass Index (BMI) | Obesity is a strong confounder for metabolic diseases. | BMI-stratified analysis or adjustment for BMI. |

| Ethnicity | Genetic and environmental differences can lead to variations in metabolite levels. | Ethnicity-specific analysis or inclusion of ethnicity as a covariate. |

Analytical Methodologies for R 2 Hydroxybutanoic Acid in Research

Quantification in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantification of small, volatile molecules. However, (R)-2-Hydroxybutanoic acid, like other organic acids, is not sufficiently volatile for direct GC analysis. Therefore, a crucial step of derivatization is required to increase its volatility and thermal stability. researchgate.net This process involves chemically modifying the analyte to replace active hydrogen atoms in the hydroxyl and carboxyl groups with less polar, more stable groups. researchgate.net

The most common derivatization method for organic acids is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. mdpi.com This reaction converts the hydroxy acid into a more volatile TMS-ester and TMS-ether, which can then be easily separated by gas chromatography and detected by mass spectrometry. researchgate.netmdpi.com The process not only improves chromatographic behavior, leading to better peak shape and separation, but also enhances detector response. gcms.cz

In a validated method for quantifying 2-hydroxybutyrate (2HB) in human serum, a simple liquid-liquid extraction with ethyl acetate (B1210297) was followed by a rapid, two-minute microwave-assisted derivatization step. mdpi.com This method demonstrated good accuracy, precision, and recovery, with a limit of quantification of 5 µM. mdpi.com The use of selected ion monitoring (SIM) in conjunction with a full scan acquisition allows for both low detection limits and highly specific measurements based on the characteristic mass spectrum of the derivatized analyte. mdpi.com

Table 1: GC-MS Derivatization and Analysis Parameters for 2-Hydroxybutyrate

| Parameter | Details | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |

| Analyte | 2-Hydroxybutyrate (2HB) | mdpi.com |

| Sample Matrix | Human Serum | mdpi.com |

| Sample Preparation | Liquid-Liquid Extraction (Ethyl Acetate) | mdpi.com |

| Derivatization Reagent | BSTFA:TMCS 99:1 | mdpi.com |

| Derivatization Method | Microwave-Assisted Derivatization (2 minutes) | mdpi.com |

| Resulting Derivative | 2HB di-TMS | mdpi.com |

| Retention Time | 3.7 minutes | mdpi.com |

| Detection Mode | Synchronous Selected Ion Monitoring (SIM)/Scan | mdpi.com |

| Monitored Ion (m/z) | 205 | mdpi.com |

| Limit of Quantification | 5 µM | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Enantiomer Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and is particularly valuable for distinguishing between enantiomers. fordham.edu Since enantiomers have identical physical properties in an achiral environment, they produce identical NMR spectra. nih.gov To differentiate them, a chiral environment must be introduced. nih.gov

One common strategy is to react the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. fordham.edu These diastereomers are chemically distinct and will exhibit different chemical shifts in their NMR spectra, a phenomenon known as anisochronous signals. fordham.edu The relative amounts of the enantiomers can then be determined by integrating the distinct signals corresponding to each diastereomer. nih.gov This approach has been successfully adapted for 2-hydroxy acids. nih.gov The choice of a suitable chiral derivatizing agent is critical and should result in a 100% conversion to avoid kinetic resolution issues. nih.govnih.gov

An alternative to derivatization is the use of chiral solvating agents (CSAs). nih.gov These agents form transient diastereomeric complexes with the enantiomers in the NMR tube, inducing chemical shift non-equivalences that allow for their discrimination and quantification without the need for chemical modification of the analyte. nih.gov

Table 2: NMR Spectroscopy for Enantiomeric Distinction of 2-Hydroxy Acids

| Method | Principle | Application Example | Key Advantage | Reference |

|---|---|---|---|---|

| Chiral Derivatization | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. | 2-hydroxyglutarate (2HG) derivatized with DATAN, allowing resolution by NMR without chromatography. | Provides clear, quantifiable separation of enantiomer signals. | nih.gov |

| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes between the analyte and the CSA, inducing chemical shift differences. | BINOL-based amino alcohols used to discriminate carboxylic acid enantiomers. | Avoids chemical modification of the analyte, preventing potential racemization or kinetic resolution. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eijppr.com This technique is exceptionally well-suited for analyzing compounds in complex biological matrices like plasma, urine, and tissue extracts. semanticscholar.org For small, polar molecules like (R)-2-Hydroxybutanoic acid, which can be challenging to retain on standard reversed-phase columns, hydrophilic interaction liquid chromatography (HILIC) is often employed. nih.gov

A significant advantage of some modern LC-MS/MS methods is the ability to quantify short-chain fatty acids and their derivatives directly, without the need for chemical derivatization. nih.gov This simplifies sample preparation and reduces analysis time. mdpi.com A direct LC-MS/MS technique for short-chain fatty acids, using isotopically labeled internal standards, demonstrated high sensitivity with limits of detection in the low micromolar range (0.001 mM). nih.gov The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest, minimizing interference from other matrix components. eijppr.com

When derivatization is employed, it is typically to improve chromatographic retention and ionization efficiency. mdpi.com Reagents can be used to attach a moiety to the carboxylic acid group, making the resulting derivative less polar and more amenable to reversed-phase chromatography and positive mode electrospray ionization. mdpi.commdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for separating mixtures of compounds. longdom.org While primarily a qualitative tool, it can be adapted for quantitative analysis. The principle involves spotting a sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel, and developing the plate in a chamber with a suitable solvent (the mobile phase). longdom.org

To separate enantiomers like (R)- and (S)-2-Hydroxybutanoic acid, which are inseparable on standard achiral stationary phases, a chiral environment must be introduced. This can be achieved in several ways:

Chiral Stationary Phases: Using TLC plates where the adsorbent layer is itself chiral or has been coated with a chiral selector. semanticscholar.org

Chiral Mobile Phase Additives (CMAs): Adding a chiral selector, such as cyclodextrins or macrocyclic antibiotics like vancomycin, to the mobile phase. ojp.gov These additives form transient diastereomeric complexes with the enantiomers, leading to different migration rates and thus separation. ojp.gov

Pre-column Derivatization: Reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral TLC plate. springernature.com

TLC is valued for its simplicity, low cost, and the ability to run multiple samples simultaneously. ojp.gov It is particularly useful for screening purposes and monitoring the progress of chemical reactions. longdom.org

Polarimetry for Chiral Conversion Studies

Polarimetry is a technique used to measure the optical rotation of plane-polarized light as it passes through a solution containing a chiral molecule. anton-paar.com This optical activity is a fundamental property of chiral substances. quora.com Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions. youtube.com The (R)-enantiomer might rotate light in a clockwise (+) direction (dextrorotatory), while the (S)-enantiomer would rotate it in a counter-clockwise (-) direction (levorotatory), or vice-versa. youtube.com

Internal Standards and Matrix Effects

In quantitative bioanalysis, especially with LC-MS/MS, achieving accuracy and precision is paramount. Two key considerations are the use of appropriate internal standards and the mitigation of matrix effects. nih.gov

Internal Standards (IS): An internal standard is a compound of known concentration that is added to samples, calibrators, and quality controls before sample processing. metbio.net Its purpose is to correct for variations in sample preparation (e.g., extraction losses) and instrument response. metbio.net The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., (R)-2-Hydroxybutanoic acid-d3). reddit.com A SIL-IS is chemically and physically almost identical to the analyte, meaning it will experience nearly the same extraction recovery, chromatographic retention, and ionization efficiency (or suppression/enhancement). nih.govnih.gov By calculating the ratio of the analyte's response to the IS's response, variations are normalized, leading to more accurate and precise quantification. nih.gov

Matrix Effects: Biological samples such as plasma, serum, and urine are highly complex, containing numerous endogenous components like salts, lipids, and proteins. medipharmsai.com These co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. bataviabiosciences.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of quantification. nih.gov The extent of the matrix effect can vary between different samples and different sources of the same biological fluid, introducing imprecision. nih.govnih.gov The use of a co-eluting SIL-IS is the most effective way to compensate for matrix effects, as both the analyte and the IS are affected similarly, keeping their response ratio constant. nih.gov

Sample Preparation and Derivatization Techniques

The accurate quantification and chiral distinction of (R)-2-hydroxybutanoic acid in complex biological and chemical matrices necessitate meticulous sample preparation and often, chemical derivatization. These steps are critical for removing interfering substances, concentrating the analyte, and modifying its chemical properties to be compatible with specific analytical instrumentation, such as gas chromatography (GC) or liquid chromatography (LC). thermofisher.comxrfscientific.com The choice of method depends on the sample type, the concentration of the analyte, and the analytical technique employed. retsch.com

Sample Preparation

Prior to analysis, (R)-2-hydroxybutanoic acid must often be isolated from a complex sample matrix. libretexts.org Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. organomation.commnstate.edu For organic acids like 2-hydroxybutanoic acid, the pH of the aqueous sample is often adjusted to ensure the acid is in its neutral, protonated form, which is more soluble in organic solvents like ethyl acetate. mnstate.edunih.gov This allows for its extraction from the aqueous matrix, leaving behind more polar, water-soluble interferences. mnstate.edu

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. libretexts.orgyoutube.com The process involves passing a liquid sample through a solid sorbent material that retains the analyte. libretexts.org Interferences can be washed away, and the purified analyte is then eluted with a different solvent. youtube.com For a polar compound like 2-hydroxybutanoic acid, reversed-phase SPE (using a nonpolar sorbent like C18) or ion-exchange SPE (using an anion-exchange sorbent that retains the negatively charged carboxylate form of the acid) are common strategies. libretexts.orgmdpi.commdpi.com

Protein Precipitation: When analyzing biological samples such as plasma or serum, the high concentration of proteins can interfere with analysis. thermofisher.com Protein precipitation involves adding an organic solvent (e.g., acetonitrile) or an acid to the sample, causing the proteins to denature and precipitate out of the solution. thermofisher.com The precipitated proteins can then be removed by centrifugation, leaving the analyte in the supernatant for further analysis.

Interactive Table: Sample Preparation Methods

| Technique | Sample Matrix | Principle | Typical Solvents/Sorbents | Primary Goal |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Urine, Plasma, Aqueous solutions | Partitioning between two immiscible liquids based on solubility. organomation.com | Ethyl acetate, Diethyl ether, Water (pH adjusted). mnstate.edunih.gov | Isolate analyte from polar interferences. mnstate.edu |

| Solid-Phase Extraction (SPE) | Biological fluids, Environmental water | Analyte is retained on a solid sorbent while matrix components pass through. libretexts.org | Reversed-phase (C18), Ion-exchange (Anion exchange). mdpi.commdpi.com | Cleanup, Concentration, Fractionation. libretexts.org |

| Protein Precipitation | Plasma, Serum | Removal of proteins by denaturation and precipitation. thermofisher.com | Acetonitrile, Trichloroacetic acid. thermofisher.com | Remove protein interference. thermofisher.com |

Derivatization Techniques

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a given analytical method. libretexts.org For (R)-2-hydroxybutanoic acid, derivatization is employed to:

Increase volatility and thermal stability for GC analysis. gcms.czyoutube.com

Improve chromatographic separation and peak shape. jfda-online.com

Enhance detector response, especially for mass spectrometry (MS) and fluorescence detection. jfda-online.comrsc.org

Enable the separation of enantiomers by creating diastereomers. ccspublishing.org.cnwikipedia.org

The presence of both a hydroxyl and a carboxylic acid group in 2-hydroxybutanoic acid allows for several derivatization strategies. libretexts.org

Silylation: This is a common method for GC analysis where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (TMS) group. libretexts.orgrestek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. nih.govrestek.com The resulting TMS derivatives are more volatile and thermally stable. libretexts.orggcms.cz

Acylation and Esterification: These methods also increase volatility for GC analysis. Esterification targets the carboxylic acid group, while acylation can react with both the hydroxyl and carboxyl groups. libretexts.orggcms.cz 2,4,6-Trichlorobenzoyl chloride has been used for the selective esterification of the carboxylic group in hydroxycarboxylic acids for GC-MS analysis. koreascience.kr

Chiral Derivatization: To separate (R)-2-hydroxybutanoic acid from its (S)-enantiomer using a standard non-chiral column, a chiral derivatizing agent (CDA) is used. The CDA, which is itself enantiomerically pure, reacts with both enantiomers of 2-hydroxybutanoic acid to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by conventional chromatography. ccspublishing.org.cnwikipedia.org

For LC-MS analysis, (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) has been successfully used as a CDA to label 2-hydroxybutyrate enantiomers. ccspublishing.org.cnresearchgate.net This derivatization not only allowed for the distinct separation of the diastereomers on a C18 column but also significantly enhanced detection sensitivity (up to 55.3-fold) in mass spectrometry. ccspublishing.org.cn

Another reagent, (S)-Anabasine, has been shown to react with chiral carboxylic acids in the presence of a coupling agent to form diastereomers that are highly responsive in electrospray ionization mass spectrometry (ESI-MS), increasing detection by 20- to 160-fold. nih.gov

Interactive Table: Derivatization Reagents and Methods

| Reagent/Method | Abbreviation | Target Functional Group(s) | Analytical Technique | Purpose |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxyl, Hydroxyl | GC-MS | Silylation: Increases volatility and thermal stability. nih.govrestek.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxyl, Hydroxyl | GC-MS | Silylation: Increases volatility and thermal stability. youtube.comrestek.com |

| 2,4,6-Trichlorobenzoyl chloride | - | Carboxyl | GC-MS | Esterification: Increases volatility, selective for carboxylic group. koreascience.kr |

| (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine | PMP | Carboxyl | LC-MS | Chiral Derivatization: Forms diastereomers for enantiomer separation and enhances MS signal. ccspublishing.org.cnresearchgate.net |

| (S)-Anabasine | (S)-ANA | Carboxyl | LC-MS/MS | Chiral Derivatization: Forms diastereomers for enantiomer separation and enhances MS signal. nih.gov |

| Fluorescent Reagents (e.g., DBD-APy, NBD-APy) | - | Carboxyl | HPLC-Fluorescence | Chiral Derivatization: Forms fluorescent diastereomers for sensitive detection and separation. rsc.orgrsc.org |

Applications of R 2 Hydroxybutanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Pharmaceuticals

The precise three-dimensional structure of (R)-2-hydroxybutanoic acid makes it an invaluable starting material or intermediate in the production of various active pharmaceutical ingredients (APIs). Its chirality is transferred through synthetic steps to the final drug molecule, ensuring the correct biological activity.

Chiral Building Block for Enantiomerically Pure Drug Compounds

In pharmaceutical development, the chirality of a drug molecule is critical, as different enantiomers can have vastly different physiological effects. One enantiomer may provide the desired therapeutic benefit, while the other could be inactive or even harmful. The use of chiral building blocks like (R)-2-hydroxybutanoic acid is a fundamental strategy in asymmetric synthesis to produce single-enantiomer drugs. researchgate.netwikipedia.org This approach, often referred to as a "chiral pool" synthesis, leverages the inherent stereochemistry of the starting material to control the stereochemistry of the final product, avoiding the need for difficult and often inefficient separation of enantiomers later in the synthesis. researchgate.netwikipedia.org

Intermediates in Specific Pharmaceutical Syntheses (e.g., Idelalisib, Benazepril, Levetiracetam, Brivaracetam)

The utility of (R)-2-hydroxybutanoic acid and its close derivatives is demonstrated in the synthesis of several notable pharmaceuticals.

Idelalisib : This phosphoinositide 3-kinase inhibitor, used in cancer therapy, is synthesized using intermediates derived from (R)-2-hydroxybutanoic acid. nih.gov For instance, N-Boc-l-2-amino butyric acid, a derivative, is a key component in several synthetic routes to ensure the correct (S)-configuration at the propylamino side chain of the final Idelalisib molecule. ijnrd.orgnih.gov The stereospecificity of this building block is essential for the drug's efficacy in targeting the specific kinase. nih.govmedchemexpress.com

Benazepril : An angiotensin-converting enzyme (ACE) inhibitor for treating hypertension, Benazepril's synthesis often involves the condensation of ethyl (R)-2-hydroxy-4-phenylbutyrate (a derivative of (R)-2-hydroxybutanoic acid) with a benzazepinone (B8055114) intermediate. nih.govacs.org This key step establishes one of the chiral centers in the final drug molecule. nih.govnih.gov

Levetiracetam and Brivaracetam : These antiepileptic drugs are synthesized as single enantiomers. mdpi.comfrontiersin.org While their syntheses typically start from the related chiral building block (S)-2-aminobutyramide, this underscores the importance of the C4 chiral backbone originating from either (R)- or (S)-2-hydroxybutanoic acid derivatives. mdpi.comresearchgate.netacs.org The specific stereochemistry is crucial for their anticonvulsant activity. mdpi.comresearchgate.net

| Pharmaceutical | Therapeutic Class | Role of (R)-2-Hydroxybutanoic Acid Derivative |

|---|---|---|

| Idelalisib | Antineoplastic (PI3K Inhibitor) | Serves as a chiral precursor to establish the correct stereochemistry of the (S)-1-(9H-purin-6-ylamino)propyl side chain. nih.govijnrd.org |

| Benazepril | Antihypertensive (ACE Inhibitor) | Ethyl (R)-2-hydroxy-4-phenylbutyrate is a key intermediate for creating one of the drug's chiral centers. nih.govacs.org |

| Levetiracetam | Antiepileptic | Synthesized from the related chiral pool molecule (S)-2-aminobutyramide, highlighting the utility of the C4 chiral scaffold. mdpi.comacs.org |

| Brivaracetam | Antiepileptic | Also synthesized from (S)-2-aminobutyramide, demonstrating the importance of this chiral building block family. frontiersin.orgresearchgate.net |

Preparation of PPARα Agonists

Peroxisome proliferator-activated receptors (PPARs) are important drug targets for managing metabolic disorders like dyslipidemia. While direct synthesis from (R)-2-hydroxybutanoic acid is not prominently documented in the provided search results, the synthesis of various PPARα agonists relies heavily on chiral carboxylic acid derivatives to create the necessary stereochemistry for potent and selective activity. For example, the synthesis of certain agonists involves stereospecific reactions using chiral propionic acid derivatives to establish key stereocenters. mdpi.com Other research has led to the discovery of highly potent and selective PPARα agonists based on scaffolds like (2R)-2-methylchromane-2-carboxylic acids, further emphasizing the role of defined chirality in this class of drugs.

Antibacterial Activity of Derivatives